molecular formula C13H17NO3S B1457009 2-(P-Tolylsulfonyl)-6-oxa-2-azaspiro[2.5]octane CAS No. 1207754-85-5

2-(P-Tolylsulfonyl)-6-oxa-2-azaspiro[2.5]octane

Cat. No.: B1457009
CAS No.: 1207754-85-5
M. Wt: 267.35 g/mol
InChI Key: OSRAUQFHLRKEPJ-UHFFFAOYSA-N
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Description

2-(P-Tolylsulfonyl)-6-oxa-2-azaspiro[2.5]octane: is a chemical compound known for its unique spirocyclic structure This compound features a spiro linkage between a six-membered ring containing oxygen and nitrogen atoms and a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(P-Tolylsulfonyl)-6-oxa-2-azaspiro[2.5]octane typically involves multi-step organic reactions. One common method includes the reaction of a suitable spirocyclic precursor with p-toluenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(P-Tolylsulfonyl)-6-oxa-2-azaspiro[2.5]octane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the p-tolylsulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted spirocyclic compounds.

Scientific Research Applications

2-(P-Tolylsulfonyl)-6-oxa-2-azaspiro[2.5]octane has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(P-Tolylsulfonyl)-6-oxa-2-azaspiro[2.5]octane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the p-tolylsulfonyl group enhances its binding affinity and specificity. The spirocyclic structure also contributes to its unique pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-(P-Tolylsulfonyl)-6-thia-2-azaspiro[2.5]octane
  • 2-(P-Tolylsulfonyl)-6-oxa-2-azaspiro[2.5]heptane

Uniqueness

2-(P-Tolylsulfonyl)-6-oxa-2-azaspiro[2.5]octane stands out due to its specific spirocyclic structure and the presence of an oxygen atom in the six-membered ring. This structural feature imparts unique chemical reactivity and potential biological activity compared to its analogs.

Properties

IUPAC Name

1-(4-methylphenyl)sulfonyl-6-oxa-1-azaspiro[2.5]octane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3S/c1-11-2-4-12(5-3-11)18(15,16)14-10-13(14)6-8-17-9-7-13/h2-5H,6-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSRAUQFHLRKEPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC23CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 4-aminotetrahydro-2H-pyran-4-methanol (16 g, 122 mmol) in dichloromethane (700 mL) was treated with triethylamine (85 mL, 610 mmol), p-toluenesulfonyl chloride (69.8 g, 366 mmol) and DMAP (1490 mg, 12.2 mmol) under nitrogen. After approximately 18 hours at room temperature, the reaction was filtered through a pad of silica gel. The filtrate was concentrated in vacuo then purified by chromatography on silica gel (5-20% EtOAc/hexane) to afford intermediate the title compound (12.5 g) as a white solid.
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
85 mL
Type
reactant
Reaction Step One
Quantity
69.8 g
Type
reactant
Reaction Step One
Quantity
700 mL
Type
solvent
Reaction Step One
Name
Quantity
1490 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(P-Tolylsulfonyl)-6-oxa-2-azaspiro[2.5]octane
Reactant of Route 2
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2-(P-Tolylsulfonyl)-6-oxa-2-azaspiro[2.5]octane
Reactant of Route 3
2-(P-Tolylsulfonyl)-6-oxa-2-azaspiro[2.5]octane
Reactant of Route 4
2-(P-Tolylsulfonyl)-6-oxa-2-azaspiro[2.5]octane
Reactant of Route 5
2-(P-Tolylsulfonyl)-6-oxa-2-azaspiro[2.5]octane
Reactant of Route 6
2-(P-Tolylsulfonyl)-6-oxa-2-azaspiro[2.5]octane

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